2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole
Description
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted at position 2 with a chloromethyl (-CH2Cl) group and at position 5 with a 2-fluorophenyl moiety. The oxazole core is known for its electron-rich aromatic system, which enables diverse applications in medicinal chemistry, agrochemicals, and materials science. The chloromethyl group enhances reactivity for further functionalization, while the 2-fluorophenyl substituent introduces steric and electronic effects that influence molecular interactions .
For example, oxazole derivatives with halogenated aryl groups demonstrate potent aromatase inhibition (relevant in cancer therapy) and antimicrobial activity against Gram-positive bacteria .
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANLEQVUGAXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,3-Oxazole Derivatives
The synthesis of 1,3-oxazole derivatives, including those substituted with chloromethyl and fluorophenyl groups, generally follows these key steps:
- Cyclization to form the oxazole core: This is often achieved via cyclocondensation reactions involving α-haloketones or β-keto esters with amines or ammonium salts.
- Introduction of the chloromethyl substituent: Typically performed via chloromethylation reactions using chloromethylating agents under acidic or Lewis acid catalysis.
- Attachment of the fluorophenyl group: Achieved either by direct electrophilic aromatic substitution or by cross-coupling reactions such as Suzuki-Miyaura coupling.
Specific Preparation Routes for 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole
While direct literature on this exact compound is limited, closely related analogues (e.g., 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole) provide valuable insights into feasible synthetic routes.
Reaction of Fluorobenzoyl Chloride with Chloromethyl-Substituted Oxazoles
One common method involves the reaction of fluorobenzoyl chloride derivatives with chloromethyl-substituted oxazole precursors in the presence of a base such as triethylamine. This reaction proceeds under reflux conditions to facilitate ring closure and substitution, yielding the desired fluorophenyl-substituted oxazole with a chloromethyl group intact.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Fluorobenzoyl chloride + chloromethyl oxazole + triethylamine | Formation of 2-(2-fluorophenyl)-1,3-oxazole core |
| 2 | Reflux in suitable solvent (e.g., THF, DMF) | Promote cyclization and substitution |
This method allows for the preservation of the chloromethyl group, which is reactive for further functionalization.
Cyclocondensation of β-Keto Esters with Ammonium Acetate
Another approach involves the cyclocondensation of β-keto esters bearing chloromethyl substituents with ammonium acetate to form the oxazole ring. Subsequently, the fluorophenyl group can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate boronic acid derivatives of fluorophenyl groups.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | β-Keto ester with chloromethyl group + ammonium acetate | Cyclization to form 1,3-oxazole ring |
| 2 | Suzuki-Miyaura cross-coupling with 2-fluorophenylboronic acid | Introduction of 2-fluorophenyl substituent |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituents on the oxazole ring, particularly at positions 2 and 5. These variations significantly alter physicochemical properties such as solubility, stability, and intermolecular interactions.
Table 1: Physicochemical Comparison
*LogP estimated using fragment-based methods.
Key Observations :
Key Findings :
- Antimicrobial Activity : The 4-chlorophenyl analog () exhibits activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to halogen-enhanced lipophilicity and membrane disruption .
- Enzyme Inhibition : Bromophenyl oxazoles () show aromatase inhibition (IC50 = 0.8–1.2 µM), suggesting the fluorophenyl variant may share similar binding interactions.
- Fluorescence: The ortho-POPOP analog () has a fluorescence quantum yield of 0.85, highlighting the utility of fluorinated oxazoles in sensor technologies.
Biological Activity
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a fluorophenyl substituent on an oxazole ring, which enhances its reactivity and biological activity. The presence of the fluorine atom increases lipophilicity and stability, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways including signal transduction and metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for microbial survival.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives of oxazole have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including breast, lung, and colon cancers. The IC50 values for these compounds vary widely depending on structural modifications but often fall within the low micromolar range .
Case Studies
- Anticancer Activity : A study evaluated several oxazole derivatives for their cytotoxicity against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition and potential for further development as an anticancer agent .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of similar oxazole derivatives against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents.
Data Tables
Q & A
Basic Research Questions
What are the most reliable synthetic routes for preparing 2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole, and what are the critical reaction conditions?
A common method involves the chloromethylation of a pre-formed oxazole ring. For example, oxazole derivatives can react with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . Alternatively, cyclization strategies may employ precursors like 2-fluorobenzaldehyde oxime, which undergoes chlorination and subsequent ring closure with ethyl acetoacetate (similar to methods described for isoxazole derivatives) . Key considerations include:
- Temperature control (reactions often proceed at 0–5°C to avoid side reactions).
- Solvent choice (dry dichloromethane or THF to prevent hydrolysis).
- Purification (column chromatography using silica gel with hexane/ethyl acetate gradients).
How can researchers confirm the structural integrity of this compound post-synthesis?
Standard characterization techniques include:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₈ClFNO⁺, expected m/z ~228.02).
- Elemental analysis to ensure stoichiometric purity (>95%).
What are the key reactivity patterns of the chloromethyl group in this compound?
The chloromethyl (-CH₂Cl) moiety is highly reactive in nucleophilic substitution (Sₙ2) and elimination reactions:
- Substitution : Reacts with nucleophiles (e.g., amines, thiols) to form functionalized derivatives (e.g., -CH₂NH₂, -CH₂SH) under mild basic conditions (K₂CO₃ in DMF, 50°C) .
- Elimination : Heating in polar aprotic solvents (e.g., DMSO) can lead to dehydrohalogenation, forming a vinyl-oxazole intermediate.
- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may require protecting the oxazole nitrogen to prevent catalyst poisoning .
Advanced Research Questions
How can computational methods aid in predicting the regioselectivity of reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution sites : The electron-withdrawing fluorine atom on the phenyl ring directs electrophiles to the para position relative to the oxazole.
- Transition states : For Sₙ2 reactions, the chloromethyl group’s geometry (e.g., bond angles) influences reaction barriers .
- Solvent effects : PCM (Polarizable Continuum Model) simulations predict solvation energies, critical for optimizing reaction conditions .
What structural features contribute to the fluorescence properties of related oxazole derivatives, and how can this compound be tailored for sensor applications?
Ortho-substituted oxazoles (e.g., 1,2-di(oxazolyl)benzene derivatives) exhibit fluorescence due to extended π-conjugation and rigid planar structures . For this compound:
- Modifications : Replace the chloromethyl group with fluorophores (e.g., dansyl or coumarin derivatives) via nucleophilic substitution.
- Crystal engineering : Co-crystallization with π-acidic partners (e.g., nitroaromatics) enhances emission via charge-transfer interactions .
- Applications : Detect metal ions (e.g., Zn²⁺) by designing chelating side chains.
How can researchers resolve crystallographic disorder in the fluorophenyl or oxazole rings during X-ray structure determination?
Disorder is common in fluorophenyl-oxazole systems due to rotational flexibility:
- Data collection : Use low-temperature (100 K) synchrotron radiation to improve resolution (<0.8 Å).
- Refinement : Split-site modeling in software like SHELXL or OLEX2 to account for partial occupancy of fluorine atoms or ring orientations .
- Validation : Check ADPs (Anisotropic Displacement Parameters) and residual electron density maps to avoid overfitting .
What metabolic pathways or enzymatic interactions are hypothesized for oxazole derivatives, and how can this compound be used in mechanistic studies?
Oxazoles are known to inhibit cytochrome P450 enzymes (e.g., CYP3A4) and interact with ATP-binding cassette transporters . For mechanistic studies:
- Protease inhibition : Screen against serine hydrolases using activity-based protein profiling (ABPP).
- Isotope labeling : Incorporate O into the oxazole ring to track metabolic oxidation via LC-MS/MS .
Data Contradictions and Validation
- Synthetic yields : Reported yields for oxazole chloromethylation vary (40–75%) depending on solvent purity and catalyst activity . Validate via independent replication.
- Fluorine position : The 2-fluorophenyl group’s orientation in crystal structures may conflict with computational predictions due to packing effects . Cross-validate with solid-state NMR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
